molecular formula C11H12O6 B1346258 4-Methylcatechol-O,O-diacetic acid CAS No. 5458-76-4

4-Methylcatechol-O,O-diacetic acid

Cat. No.: B1346258
CAS No.: 5458-76-4
M. Wt: 240.21 g/mol
InChI Key: XNWHXCLJBFNQDQ-UHFFFAOYSA-N
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Description

4-Methylcatechol-O,O-diacetic acid is an organic compound with the molecular formula C11H12O6 It is a derivative of catechol, featuring two acetic acid groups attached to the catechol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcatechol-O,O-diacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylcatechol.

    Acetylation: The 4-methylcatechol undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction introduces the acetic acid groups to the catechol ring.

    Purification: The product is then purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the acetylation reaction.

    Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

    Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methylcatechol-O,O-diacetic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to catechol derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields reduced catechol derivatives.

    Substitution: Results in halogenated or nitrated products, depending on the reagents used.

Scientific Research Applications

4-Methylcatechol-O,O-diacetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a model compound in enzymatic studies.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications

Properties

IUPAC Name

2-[2-(carboxymethoxy)-4-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-7-2-3-8(16-5-10(12)13)9(4-7)17-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWHXCLJBFNQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969828
Record name 2,2'-[(4-Methyl-1,2-phenylene)bis(oxy)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-76-4
Record name Acetic acid, 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5458-76-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC23710
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23710
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[(4-Methyl-1,2-phenylene)bis(oxy)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(4-methyl-1,2-phenylene)bis(oxy)]bisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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